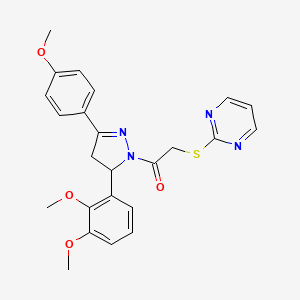
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)isoquinoline-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)isoquinoline-1-carboxamide is a complex organic compound with potential applications in various fields, particularly in the realm of medicinal chemistry. This compound features a unique structural arrangement, combining elements of isoquinoline and pyrazine derivatives, which can impart unique pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)isoquinoline-1-carboxamide typically involves multiple steps:
Preparation of the pyrazine derivative: : This usually involves the nitration of pyrazine followed by subsequent reduction and substitution reactions to introduce the cyano group.
Cyclohexyl group attachment: : The cyclohexyl ring is introduced through a series of reactions involving cyclohexanone and suitable reagents.
Isoquinoline attachment: : The isoquinoline moiety is synthesized separately and then coupled with the intermediate product formed from the previous steps.
Final coupling: : The final product is obtained by coupling the cyano-substituted pyrazine-cyclohexyl intermediate with isoquinoline using specific coupling agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated synthesis systems can further enhance the efficiency of production.
Analyse Chemischer Reaktionen
Types of Reactions
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)isoquinoline-1-carboxamide undergoes various chemical reactions, including:
Oxidation: : Oxidation of specific functional groups can modify the compound's reactivity and biological activity.
Reduction: : Reduction reactions can be employed to alter the oxidation state of the compound, thereby affecting its pharmacological properties.
Substitution: : Substitution reactions, particularly nucleophilic substitution, can be used to introduce different substituents and enhance its activity or modify its solubility.
Common Reagents and Conditions
Oxidizing agents: : Such as potassium permanganate or chromium trioxide.
Reducing agents: : Including sodium borohydride or lithium aluminium hydride.
Substitution reagents: : Such as halogenating agents, Grignard reagents, or organolithium compounds.
Major Products Formed
The major products formed from these reactions typically involve modifications to the functional groups attached to the cyclohexyl and isoquinoline moieties, leading to derivatives with potentially varied pharmacological activities.
Wissenschaftliche Forschungsanwendungen
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)isoquinoline-1-carboxamide finds applications in:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Explored for its potential interactions with biological macromolecules.
Medicine: : Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: : Employed in the development of novel materials or as a precursor in the synthesis of specialized chemicals.
Wirkmechanismus
The mechanism by which N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)isoquinoline-1-carboxamide exerts its effects involves:
Molecular Targets: : Binding to specific proteins or enzymes within the body, potentially inhibiting or modulating their activity.
Pathways Involved: : Affecting cellular signaling pathways, such as those involved in inflammation, cell growth, or apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)isoquinoline-1-amine
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)isoquinoline-2-carboxamide
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)isoquinoline-1-carbonitrile
Unique Characteristics
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)isoquinoline-1-carboxamide is distinguished by its specific substitution pattern and the presence of both isoquinoline and pyrazine moieties, which may impart unique biological activities compared to its analogs.
Wouldn't it be fascinating to see how this compound is further developed in the scientific community?
Eigenschaften
IUPAC Name |
N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]isoquinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c22-13-18-21(25-12-11-23-18)28-16-7-5-15(6-8-16)26-20(27)19-17-4-2-1-3-14(17)9-10-24-19/h1-4,9-12,15-16H,5-8H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJRKMRLMYRXRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=NC=CC3=CC=CC=C32)OC4=NC=CN=C4C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(4-Fluorophenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2945739.png)
![N-Cyclopropyl-2-methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B2945740.png)
![6,8-dichloro-3-(2,6-dimethylphenyl)-2-{[3-(trifluoromethyl)benzenesulfonyl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2945742.png)
![6-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B2945744.png)






![8-Methyl-3-{[6-(trifluoromethyl)pyridin-2-yl]oxy}-8-azabicyclo[3.2.1]octane](/img/structure/B2945755.png)
![2-{3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl}-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B2945756.png)

![[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-methoxyphenoxy)acetate](/img/structure/B2945760.png)
